Chrysosplenol D

概要

説明

クリソスプレノールDは、フラボノイドの一種であるフラボノールであり、さまざまな植物に自然に存在する化合物です。特に、ハマボウフウ属の植物であるハマボウフウに多く含まれています。 この化合物は、抗がん、抗炎症、抗酸化作用などの潜在的な治療特性のために、大きな注目を集めています .

準備方法

合成経路と反応条件

クリソスプレノールDは、適切な前駆体を含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、制御された条件下でメチル化剤を用いて、フラボノイドであるケルセチンをメチル化することです . この反応は通常、触媒と特定の温度および圧力条件を必要とし、目的の生成物が得られるようにします。

工業生産方法

クリソスプレノールDの工業生産は、ハマボウフウなどの天然資源からの抽出を伴うことがよくあります。 抽出プロセスには、溶媒抽出、精製、結晶化などのステップが含まれ、化合物を純粋な形で単離します .

化学反応の分析

反応の種類

クリソスプレノールDは、以下を含むさまざまな化学反応を起こします。

酸化: 酸化されて、さまざまな誘導体に変換されます。

還元: 還元反応は、その官能基を変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、目的の反応によって異なり、特定の温度、圧力、および溶媒が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化は、さまざまな酸化されたフラボノール誘導体の形成につながる可能性があり、一方、置換は新しい官能基を導入し、化合物の特性を強化することができます .

科学研究への応用

クリソスプレノールDは、幅広い科学研究への応用があります。

科学的研究の応用

Anticancer Properties

Mechanism of Action

Chrysosplenol D has been shown to exert significant anticancer effects, particularly against oral squamous cell carcinoma (OSCC). Research indicates that it triggers apoptosis through the activation of heme oxygenase-1 (HO-1) and suppression of the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound reduces cell viability and induces G2/M phase arrest in cancer cells, leading to increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which inhibit cell proliferation .

Case Studies

- Study on OSCC : A study demonstrated that this compound treatment resulted in decreased levels of cyclins (A, B, D3, E2) and CDKs (CDK2, CDK4, CDK6), correlating with G2/M phase arrest. The findings suggest that this compound may regulate the cell cycle by disrupting cyclin-CDK complexes through upregulation of CDK inhibitors .

- Triple-Negative Breast Cancer : In another study, this compound was found to activate ERK1/2 pathways and induce autophagy in MDA-MB-231 breast cancer cells. This compound increased reactive oxygen species (ROS) levels and led to lysosomal aberrations, highlighting its potential as a therapeutic agent against aggressive cancer types .

Antioxidant Activity

This compound has been identified as a significant contributor to the antioxidant properties of extracts from Matricaria chamomilla (German chamomile). It plays a role in scavenging free radicals and protecting cells from oxidative stress .

Data Table: Antioxidant Activity Comparison

| Source | Compound | Antioxidant Activity (%) |

|---|---|---|

| Matricaria chamomilla | This compound | 37.76 - 65.89 |

| Artemisia annua | Casticin | 29.39 - 64.95 |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting croton oil-induced ear edema in animal models. This suggests its potential application in treating inflammatory conditions .

Potential in Drug Development

The unique properties of this compound position it as a promising candidate for drug development in oncology and other therapeutic areas. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it an attractive target for further research.

Future Directions

- Clinical Trials : More clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could enhance treatment outcomes for cancer patients.

作用機序

クリソスプレノールDは、さまざまな分子標的と経路を通じてその効果を発揮します。 ERK1/2経路を活性化することでがん細胞のアポトーシスを誘導し、ミトコンドリア膜電位の喪失と活性酸素種の産生増加につながります . また、ヘムオキシゲナーゼ-1やその他のオートファジー関連タンパク質の発現を調節し、その抗がん効果に貢献します .

類似の化合物との比較

類似の化合物

カスティシン: ハマボウフウ属の植物に含まれる別のフラボノールであり、類似の抗がん特性を持っています。

ケルセチン: 抗酸化作用と抗炎症作用のあることで知られるフラボノイドです。

ケンフェロール: 抗がん作用と心臓保護作用のあるフラボノイド

独自性

クリソスプレノールDは、特定のがん細胞株で選択的にアポトーシスを誘導できる、その特定の分子構造のためにユニークです。 ERK1/2経路を活性化し、オートファジー関連タンパク質を調節する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Casticin: Another flavonol found in Artemisia annua with similar anticancer properties.

Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with anticancer and cardioprotective effects

Uniqueness

Chrysosplenol D is unique due to its specific molecular structure, which allows it to selectively induce apoptosis in certain cancer cell lines. Its ability to activate the ERK1/2 pathway and modulate autophagy-related proteins sets it apart from other similar compounds .

生物活性

Chrysosplenol D (CHD), a flavonol derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

- Chemical Structure : this compound is a flavonoid compound with the CAS number 14965-20-9.

- Source : Primarily extracted from the herb Artemisia annua, known for its medicinal properties.

Biological Activities

This compound exhibits a range of biological activities including:

- Anticancer Effects : CHD has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and prostate cancer.

- Antimicrobial Activity : It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics and exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Properties : CHD reduces inflammation, as evidenced by its ability to inhibit croton oil-induced ear edema in animal models.

1. Anticancer Mechanisms

This compound's anticancer effects are primarily mediated through:

- Induction of Apoptosis : CHD triggers apoptosis via the upregulation of heme oxygenase-1 (HO-1) and suppression of the MAPK signaling pathway. Studies have shown that treatment with CHD leads to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

2. Antimicrobial Mechanisms

CHD enhances antibiotic activity by inhibiting bacterial efflux pumps, which are responsible for drug resistance. This property makes it a promising candidate for combination therapies against resistant strains .

3. Anti-inflammatory Mechanisms

In animal models, CHD has demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels .

Case Study 1: Anticancer Activity in OSCC

A study focused on the effects of CHD on OSCC reported that it significantly reduced cell viability and induced apoptosis through various pathways. The study utilized annexin V/propidium iodide staining to confirm apoptotic cell death and noted changes in autophagy-related proteins .

Case Study 2: Prostate Cancer Inhibition

Research conducted on DU145 and PC-3 prostate cancer cell lines showed that CHD treatment led to increased oxidative stress and autophagy, correlating with reduced tumor growth in xenograft models . The findings suggest a dual mechanism involving both apoptosis induction and autophagy modulation.

Summary of Research Findings

This compound exhibits notable biological activities with significant implications for cancer therapy and antimicrobial treatments. The following table summarizes key findings across different studies:

特性

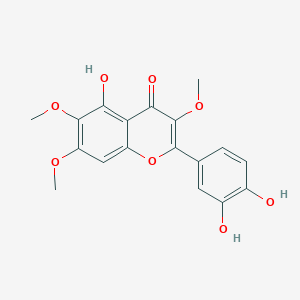

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: this compound exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, this compound can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does this compound interact with the MAPK pathway?

A: this compound downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances this compound-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in this compound-induced apoptosis?

A: this compound upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by this compound might contribute to its anticancer properties.

Q4: Beyond apoptosis, does this compound influence other cellular processes relevant to cancer?

A: Yes, this compound has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of this compound revealed by spectroscopic analyses?

A: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of this compound?

A7: Researchers have employed various human cancer cell lines to study the effects of this compound in vitro. These include:

- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []

- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]

- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of this compound?

A8: The in vivo efficacy of this compound has been investigated using:

- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of this compound to inhibit MDA-MB-231 tumor growth in vivo [, ].

- Mouse model of LPS-induced acute lung injury: this compound showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of this compound?

A9: Several analytical methods are used for analyzing this compound:

- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts [, , ].

- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze this compound content in plant material, contributing to quality control assessments [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and functional groups [, , , , ].

- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and characterization [, , , ].

Q10: Does this compound interact with drug transporters or metabolizing enzymes?

A: While specific information on this compound's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing this compound, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that this compound is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。